molecular formula C22H48IN B12717369 Didecyldimonium iodide CAS No. 2390-67-2

Didecyldimonium iodide

Cat. No.: B12717369
CAS No.: 2390-67-2
M. Wt: 453.5 g/mol
InChI Key: GBVPDVCJUZZSPS-UHFFFAOYSA-M
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Description

Didecyldimonium iodide is a quaternary ammonium compound known for its potent antimicrobial properties. It is widely used as a disinfectant and antiseptic in various applications, including medical, industrial, and household settings. The compound is characterized by its ability to disrupt microbial cell membranes, leading to cell death.

Properties

CAS No.

2390-67-2

Molecular Formula

C22H48IN

Molecular Weight

453.5 g/mol

IUPAC Name

didecyl(dimethyl)azanium;iodide

InChI

InChI=1S/C22H48N.HI/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

GBVPDVCJUZZSPS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Didecyldimonium iodide can be synthesized through a quaternization reaction involving didecylamine and methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

    Didecylamine: is reacted with .

  • The mixture is heated under reflux for several hours.
  • The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Didecyldimonium iodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various iodinated derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiocyanate can be employed.

Major Products

The major products formed from these reactions include iodinated derivatives, secondary amines, and substituted quaternary ammonium compounds.

Scientific Research Applications

Didecyldimonium iodide has a wide range of scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane dynamics and antimicrobial resistance.

    Medicine: Investigated for its potential use in disinfectants and antiseptics.

    Industry: Utilized in water treatment, surface disinfection, and as a preservative in various products.

Mechanism of Action

The antimicrobial action of didecyldimonium iodide is primarily due to its ability to disrupt microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This disruption inhibits essential cellular processes, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Cetylpyridinium chloride: Commonly found in mouthwashes and throat lozenges.

Uniqueness

Didecyldimonium iodide is unique due to its specific iodide ion, which can enhance its antimicrobial efficacy compared to other quaternary ammonium compounds. Its ability to undergo various chemical reactions also makes it a versatile compound in both research and industrial applications.

Q & A

Q. Q1. What are the standard experimental protocols for synthesizing didecyldimonium iodide, and how can purity be rigorously validated?

Methodological Answer: Synthesis typically involves quaternization of didecylamine with methyl iodide under controlled conditions. Key steps include maintaining stoichiometric ratios, inert atmospheres to prevent oxidation, and purification via recrystallization or column chromatography. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantitative analysis, and elemental analysis to verify stoichiometry. Reproducibility hinges on documenting reaction parameters (temperature, solvent, time) and adhering to protocols outlined in journals like the Beilstein Journal of Organic Chemistry .

Q. Q2. What analytical techniques are most effective for quantifying this compound in mixed surfactant systems?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is optimal for trace quantification, while ion-selective electrodes can measure cationic surfactant concentrations in real time. For complex matrices, tandem techniques like HPLC coupled with evaporative light scattering detection (ELSD) improve accuracy. Cross-validation with conductivity measurements or surface tension analysis is recommended to resolve discrepancies .

Advanced Research Questions

Q. Q3. How do formulation parameters (e.g., pH, counterion exchange) influence the colloidal stability and antimicrobial efficacy of this compound?

Methodological Answer: Design experiments to systematically vary pH (4–10) and counterion composition (e.g., chloride vs. iodide). Monitor colloidal stability via dynamic light scattering (DLS) and zeta potential measurements. Assess antimicrobial efficacy using time-kill assays against model organisms (e.g., S. aureus). Data contradictions may arise from ionic strength effects; use multivariate regression to isolate variables. Reference structural insights from hybrid perovskite studies, where counterion dynamics critically impact material properties .

Q. Q4. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

Methodological Answer: Contradictions often stem from polymorphism or hydration state variations. Employ single-crystal X-ray diffraction (SCXRD) paired with thermogravimetric analysis (TGA) to confirm lattice parameters and solvent content. For ambiguous cases, compare with powder XRD simulations (e.g., Rietveld refinement) and consult computational models (DFT) to validate proposed structures. Cross-reference with databases like the Cambridge Structural Database (CSD) .

Q. Q5. What mechanistic studies are recommended to elucidate this compound’s interactions with lipid bilayers or biofilms?

Methodological Answer: Use fluorescence microscopy with membrane probes (e.g., Laurdan) to visualize surfactant-induced lipid bilayer disruption. For biofilm studies, combine confocal laser scanning microscopy (CLSM) with quartz crystal microbalance (QCM) to quantify adhesion dynamics. Molecular dynamics (MD) simulations can model surfactant-lipid interactions at atomic resolution, guided by experimental data .

Methodological & Reproducibility Considerations

Q. Q6. How can researchers ensure reproducibility when studying this compound’s stability under varying environmental conditions?

Methodological Answer: Adopt accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use controlled humidity chambers and document storage conditions meticulously. Analytical consistency requires standardized protocols for sample preparation (e.g., degassing solvents) and instrument calibration. Share raw data and metadata via repositories like Zenodo to facilitate replication .

Q. Q7. What strategies mitigate batch-to-batch variability in this compound synthesis for long-term studies?

Methodological Answer: Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like particle size distribution and residual solvent levels. Use design-of-experiments (DoE) software to optimize synthesis parameters. Batch variability can be minimized by sourcing reagents from certified suppliers and validating purity at each step .

Identifying Research Gaps & Ethical Practices

Q. Q8. What understudied applications of this compound warrant exploration in materials science?

Methodological Answer: Investigate its potential as a templating agent for mesoporous materials or as a dopant in conductive polymers. Cross-disciplinary gaps include its role in hybrid perovskite stabilization (analogous to spirobifluorene in photovoltaics) or as a surface modifier for nanocatalysts. Prioritize literature reviews using tools like Scopus to map emerging trends .

Q. Q9. How can researchers ethically address safety concerns when handling this compound in biomedical studies?

Methodological Answer: Follow institutional review board (IRB) protocols for in vitro or in vivo testing. Conduct cytotoxicity assays (e.g., MTT or LDH release) before biological applications. Material safety data sheets (MSDS) must guide hazard mitigation (e.g., PPE requirements). Transparent reporting of adverse effects is critical for ethical compliance .

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